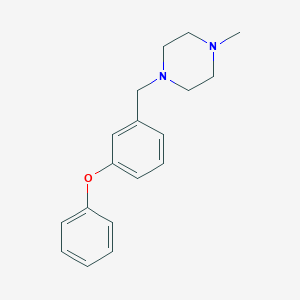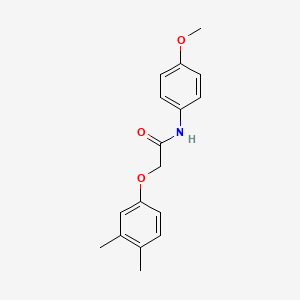
1-methyl-4-(3-phenoxybenzyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-4-(3-phenoxybenzyl)piperazine (PBZ) is a synthetic organic compound that belongs to the class of piperazine derivatives. PBZ has been extensively studied for its potential applications in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
1-methyl-4-(3-phenoxybenzyl)piperazine has been studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities including anticonvulsant, analgesic, and anti-inflammatory properties. This compound has also been investigated for its potential use in the treatment of various diseases such as epilepsy, Parkinson's disease, and Alzheimer's disease.
Wirkmechanismus
The exact mechanism of action of 1-methyl-4-(3-phenoxybenzyl)piperazine is not fully understood. However, it is believed to act on the central nervous system by modulating the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine. This compound has also been found to interact with the GABA-A receptor, which is involved in the regulation of neuronal excitability.
Biochemical and physiological effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines such as TNF-alpha and IL-6, which are involved in the pathogenesis of various diseases. This compound has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase, which protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
1-methyl-4-(3-phenoxybenzyl)piperazine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in high purity. This compound has also been found to exhibit low toxicity and is well-tolerated in animal studies. However, this compound has some limitations for use in laboratory experiments. It has poor solubility in water, which can limit its use in certain assays. This compound also has a short half-life, which can make it difficult to maintain consistent levels in vivo.
Zukünftige Richtungen
There are several future directions for research on 1-methyl-4-(3-phenoxybenzyl)piperazine. One area of interest is the development of new this compound derivatives with improved pharmacological properties. Another area of interest is the investigation of this compound's potential use in the treatment of other diseases such as cancer and autoimmune disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs.
Synthesemethoden
1-methyl-4-(3-phenoxybenzyl)piperazine can be synthesized through the reaction of 3-phenoxybenzyl chloride with 1-methylpiperazine in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then converted to this compound by the addition of a reducing agent such as sodium borohydride.
Eigenschaften
IUPAC Name |
1-methyl-4-[(3-phenoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-19-10-12-20(13-11-19)15-16-6-5-9-18(14-16)21-17-7-3-2-4-8-17/h2-9,14H,10-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWXNZQCFPKMKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[5-(3,4-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5811139.png)
![methyl 4-{[4-(4-fluorophenyl)-4-oxobutanoyl]amino}benzoate](/img/structure/B5811141.png)

![3-ethoxy-N-{3-[(isobutylamino)carbonyl]phenyl}benzamide](/img/structure/B5811149.png)
![N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5811150.png)

![4-[(2,3-dimethoxyphenyl)carbonothioyl]morpholine](/img/structure/B5811161.png)
![N-[4-(aminosulfonyl)phenyl]-2-(4-methylphenyl)acetamide](/img/structure/B5811171.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5811181.png)

![2-[(cyclohexylamino)methylene]-1,2-dihydro-3H-indol-3-one](/img/structure/B5811218.png)
![3-chloro-2-{[(4-fluorophenyl)amino]carbonyl}-1-benzothien-6-yl 2-furoate](/img/structure/B5811220.png)
![4-(acetylamino)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5811226.png)